N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, methoxyphenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of adamantanecarboxylic acid with enamides under acidic conditions . The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the adamantane and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-ADAMANTAN-1-YL-4-METHYL-BENZAMIDE: Shares the adamantane core but differs in the substituents attached to the aromatic ring.
N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-N’-METHYL-OXALAMIDE: Contains a thiazole ring instead of the pyrazolo[15-a]pyrimidine structure.
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of adamantane, methoxyphenyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F3N4O2/c1-35-19-4-2-18(3-5-19)20-9-22(26(27,28)29)33-23(31-20)10-21(32-33)24(34)30-14-25-11-15-6-16(12-25)8-17(7-15)13-25/h2-5,10,15-17,20,22,31H,6-9,11-14H2,1H3,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZOEICCVMQNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCC45CC6CC(C4)CC(C6)C5)N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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